molecular formula C22H22ClKN6O B1172095 Losartan potassium CAS No. 12475-99-8

Losartan potassium

Cat. No.: B1172095
CAS No.: 12475-99-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

The discovery of losartan potassium represents one of the most significant pharmaceutical breakthroughs of the late twentieth century, emerging from a confluence of scientific innovation, strategic risk-taking, and fortuitous circumstances at DuPont Corporation. The compound was officially discovered in March 1986 by a team of recently graduated scientists working at DuPont's pharmaceutical research division, which had only recently entered the pharmaceutical sector following the oil shocks of the 1970s that prompted the company to diversify beyond traditional chemical businesses. The discovery timeline began in earnest in 1981 when DuPont hired Ronald Irving Taber, a scientist with nearly twenty years of research experience at Schering Corporation, to head their pharmaceutical research efforts.

The initial research phase commenced in March 1982 when the cardiovascular research program was formally established, though DuPont's efforts in this area remained relatively small compared to established pharmaceutical companies. The breakthrough came at the end of 1982 when a routine patent search revealed two promising patents assigned to Takeda Chemical Industries, issued in July and October 1982, which described novel imidazole derivatives with angiotensin II antagonistic activity. This discovery led to the synthesis of compound S-8307, which became the crucial starting point for the losartan development program.

A pivotal moment occurred when pharmacologist Pin Chung Wong, who had recently joined DuPont after completing his PhD in pharmacology in 1981, made what initially appeared to be an experimental error by injecting an exceptionally large quantity (100 mg/kg) of the Takeda compound into a rat. This mistake, which would have been equivalent to an intravenous dose of 7000 mg in a human weighing 70 kg compared to the eventual 50 mg oral dose of losartan, unexpectedly revealed the compound's selectivity properties. The error proved serendipitous, as conventional testing protocols would not have uncovered this crucial selectivity characteristic.

Year Milestone Key Personnel Significance
1981 DuPont life sciences initiative launched Corporate leadership Foundation for pharmaceutical research
1982 Ronald Irving Taber hired as research head R.I. Taber Experienced leadership for drug discovery
1982 Takeda patents discovered D.J. Carini, J.V. Duncia Critical lead compound identification
1983 S-8307 selectivity discovered P.C. Wong Breakthrough in understanding mechanism
1986 Losartan (DUP-753) discovered Team effort First-in-class compound achieved
1990 DuPont-Merck collaboration established Both companies Development partnership formed
1995 United States Food and Drug Administration approval Regulatory authorities Commercial availability achieved

The systematic chemical modification program that followed involved Joseph Vincent Duncia and Donald Joseph Carini, both recent PhD graduates in organic chemistry, who employed computer modeling techniques to design more potent analogues. Their approach involved overlapping the three-dimensional structures of angiotensin II and S-8307 using primitive computer equipment that occupied an entire room, requiring manual manipulation to achieve proper molecular alignment. Through this painstaking process, they identified the need for a second acidic functionality, leading to the synthesis of EXP-6155, which showed a ten-fold improvement in potency.

The development program continued with the creation of EXP-6803, demonstrating another ten-fold increase in activity, ultimately culminating in the discovery of DUP-753, later renamed losartan. The compound's development faced internal skepticism at DuPont, where marketing personnel questioned its commercial viability until Merck Corporation expressed interest in 1990, leading to a collaborative development agreement. The United States Food and Drug Administration granted approval for this compound on April 14, 1995, under the brand name Cozaar, marking the successful completion of a development timeline spanning nearly fifteen years.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identity

This compound possesses a complex molecular structure that requires precise chemical nomenclature to accurately describe its arrangement of atoms and functional groups. The International Union of Pure and Applied Chemistry systematic name for this compound is potassium 5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}-[1,1'-biphenyl]-2-yl)-1,2,3,4-tetrazol-2-uide. This comprehensive designation reflects the compound's multi-ring structure incorporating an imidazole ring system, a biphenyl linkage, and a tetrazole heterocycle, along with the potassium counterion that forms the pharmaceutically active salt.

The molecular formula of this compound is C₂₂H₂₂ClKN₆O, indicating the presence of twenty-two carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one potassium atom, six nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 461.001 daltons for the average molecular weight and 460.118068924 daltons for the monoisotopic molecular weight. The chemical structure features several critical functional groups that contribute to its biological activity, including the tetrazole ring system that serves as a bioisostere for carboxylic acid functionality, maintaining similar electronic properties while improving oral bioavailability.

The three-dimensional structural configuration of this compound can be described through its International Chemical Identifier (InChI) representation: InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1. This notation provides a standardized method for representing the compound's structure in computer databases and chemical information systems.

Structural Component Chemical Description Functional Significance
Imidazole ring 2-butyl-4-chloro-5-(hydroxymethyl) substituted Core heterocyclic framework
Biphenyl system 4-substituted biphenyl linkage Spacer group for receptor binding
Tetrazole ring 5-substituted tetrazole anion Carboxylic acid bioisostere
Butyl chain Linear four-carbon aliphatic chain Hydrophobic binding interaction
Hydroxymethyl group Primary alcohol functionality Hydrogen bonding capability
Chlorine substituent Halogen substitution on imidazole Electronic modification

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is [K+].CCCCC1=NC(Cl)=C(CO)N1CC1=CC=C(C=C1)C1=CC=CC=C1C1=NN=[N-]=N1, which provides a linear text representation of the molecule's connectivity. The InChI Key, OXCMYAYHXIHQOA-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.

Registry Numbers and Database Identifiers

This compound has been assigned numerous registry numbers and database identifiers that facilitate its identification across various chemical and pharmaceutical databases worldwide. The Chemical Abstracts Service Registry Number for this compound is 124750-99-8, which serves as the primary identifier in chemical literature and regulatory documents. This registry number distinguishes the potassium salt form from the free acid form of losartan, which carries the separate Chemical Abstracts Service Registry Number 114798-26-4.

The United States Food and Drug Administration has assigned the Unique Ingredient Identifier 3ST302B24A to this compound, which is used in regulatory submissions and pharmaceutical databases. This identifier ensures precise tracking of the compound across all regulatory and manufacturing processes. The European Chemicals Agency has designated the European Community number 601-329-8 for regulatory purposes within the European Union.

Database System Identifier Primary Use
Chemical Abstracts Service 124750-99-8 Literature and patent searches
United States Food and Drug Administration 3ST302B24A Regulatory submissions
European Chemicals Agency 601-329-8 European Union regulations
PubChem Compound CID 11751549 Public chemical database
ChemSpider 10844932 Chemical structure database
DrugBank DBSALT000112 Pharmaceutical database
ChEMBL CHEMBL1098659 Medicinal chemistry database
ChEBI CHEBI:76108 Chemical entities database

In specialized pharmaceutical databases, this compound is catalogued under DrugBank accession number DBSALT000112, which provides comprehensive information about the salt form specifically. The ChEMBL database, maintained by the European Molecular Biology Laboratory, assigns the identifier CHEMBL1098659 for medicinal chemistry applications. The Chemical Entities of Biological Interest database uses identifier CHEBI:76108 for the potassium salt form.

Properties

CAS No.

12475-99-8

Molecular Formula

C22H22ClKN6O

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Pathways

Losartan potassium is metabolized primarily via oxidation and cytochrome P450-mediated pathways:

  • Oxidation of the 5-hydroxymethyl group : Forms the active metabolite (E3174), which contributes 14% to its pharmacological activity .

  • Enzymatic involvement : CYP2C9 (major) and CYP3A4 (minor) catalyze the biotransformation .

  • Pharmacokinetics : The metabolite has a terminal half-life of 6–9 hours, compared to 2 hours for the parent compound .

Key Data:

Metabolic StepEnzyme InvolvedBioactivity Contribution
5-Hydroxymethyl oxidationCYP2C9/3A414% of total activity
Minimal conversion (<1% dose)N/ALimited clinical impact

Photodegradation Reactions

This compound is photolabile, degrading under UV light and environmental moisture :

  • Primary photoproducts :

    • N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl} (C₆H₁₅N₅O₂) .

    • N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide (MW 335) .

  • Mechanism : UV exposure induces cleavage of the imidazole ring and tetrazole oxidation .

  • Spectroscopic evidence :

    • PL spectra : Emission band shifts from 378 nm to 392–460 nm .

    • FTIR bands : New peaks at 1740 cm⁻¹ (C=O) and 1423 cm⁻¹ (C-OH) .

Stability Under UV Light :

ConditionDegradation (%)Key Observation
Solid-state exposure~20% over 28dEnhanced by excipients (e.g., SiO₂, cellulose)
Suspension (pH 4–7)10% in 7dAccelerated in acidic buffers

Hydrolysis in Acidic/Alkaline Media

This compound degrades under extreme pH conditions:

  • Acidic hydrolysis (1M HCl) :

    • Degradation: 0.72% at 70°C .

    • Mechanism: Cleavage of the tetrazole ring .

  • Alkaline hydrolysis (1.5M NaOH) :

    • Degradation: 10% in 7d at RT .

    • Products: Sodium chloride (NaCl) and potassium hydroxide (KOH) .

Forced Degradation Data :

StressorTime (Days)Degradation (%)
1M HCl (70°C)70.72
3% H₂O₂ (RT)710.0
1.5M NaOH (RT)710.0

Oxidative Degradation

Oxidation with hydrogen peroxide (H₂O₂) yields:

  • Degradation products : Tetrazole ring derivatives and hydroxylated biphenyl compounds .

  • Key findings :

    • 3% H₂O₂ causes ~10% degradation in 7 days .

    • Photoluminescence intensity decreases at 380 nm due to oxidation .

Interactions with Excipients

Excipients in formulations influence stability:

  • Cornstarch/SiO₂/Cellulose : Accelerate photodegradation by adsorbing moisture and forming hydrogen bonds .

  • FTIR changes : Absorbance shifts at 1052 cm⁻¹ (C-O stretching) and 1740 cm⁻¹ (C=O) .

Excipient Impact :

ExcipientEffect on Stability
Magnesium stearateNo significant interaction
SiO₂Enhances moisture-driven degradation
CornstarchIncreases hydrolysis at pH >5

Scientific Research Applications

Pharmacological Properties

Losartan potassium selectively binds to the angiotensin II type 1 (AT1) receptor, inhibiting the effects of angiotensin II, which include vasoconstriction and sodium retention. This mechanism results in a decrease in blood pressure and has implications for various cardiovascular conditions. The drug is metabolized in the liver to its active form, E3174, which has a higher affinity for the AT1 receptor than losartan itself, contributing significantly to its antihypertensive effects .

Hypertension Management

This compound is primarily indicated for managing essential hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with mild to moderate hypertension, comparable to other antihypertensive agents like enalapril and atenolol. A typical dosage ranges from 50 mg to 100 mg once daily .

Table 1: Comparative Efficacy of this compound

DrugDosage Range (mg)Blood Pressure ReductionStudy Reference
This compound50-100Comparable to ACE inhibitors
Enalapril20Similar efficacy
Atenolol50-100Comparable efficacy

Nephroprotection in Diabetic Patients

This compound has demonstrated nephroprotective effects in patients with type 2 diabetes and nephropathy. The RENAAL study indicated that losartan significantly reduced the risk of renal endpoints compared to placebo, highlighting its role in protecting kidney function while managing hypertension .

Table 2: RENAAL Study Outcomes

EndpointLosartan Group EventsPlacebo Group EventsRisk Reduction (%)
Doubling of Serum Creatinine32735925.3
End-Stage Renal Failure--28.6
Composite Endpoint (Death/Failure)--21.0

Heart Failure Management

This compound is also utilized in patients with heart failure, particularly those intolerant to ACE inhibitors. It has been shown to reduce mortality and hospitalization rates in this population, making it a critical component of heart failure management strategies .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of cough compared to ACE inhibitors—a common side effect associated with that class of drugs. The most frequently reported adverse effect is dizziness. Long-term studies are necessary to fully understand its safety profile, particularly concerning renal function and electrolyte balance .

Comparison with Similar Compounds

Key Comparative Data Tables (Described)

Table 1: Efficacy Comparison of this compound with Antihypertensives

Drug Class Example Agent Efficacy vs. Losartan Key Differentiators
ACE Inhibitors Enalapril Equivalent BP reduction Avoids cough/angioedema
Beta-Blockers Atenolol Equivalent BP reduction Better metabolic profile
Calcium Channel Blockers Felodipine ER Equivalent BP reduction Synergy in FDCs

Table 2: Pharmacokinetic Parameters of Fixed-Dose Combinations

FDC Composition Cmax (ng/mL) AUC0-t (ng·h/mL) Tolerability
Amlodipine besylate (5 mg)/Losartan (50 mg) 12.3 ± 1.2 450 ± 45 Well-tolerated
Amlodipine camsylate (5 mg)/Losartan (50 mg) 12.1 ± 1.1 445 ± 40 Comparable

Table 3: Formulation Advances in this compound

Formulation Type Key Excipients/Polymers Dissolution/Release Profile
Porous Tablets Isomalt, Xylitol 85% dissolution in 15 minutes
Sustained-Release Matrix Ethocel, Carbopol 80% release over 12 hours
Fast-Dissolving Film HPMC E15, HPMC E5 95% dissolution in 5 minutes

Q & A

Q. How can a dissolution test for losartan potassium capsules be established using multivariate experimental design?

Methodological Answer:

  • Use a full factorial design to optimize dissolution parameters (e.g., medium pH, agitation speed, surfactant concentration). This reduces the number of experiments while evaluating interactions between variables .
  • Validate the method using HPLC for specificity and accuracy, ensuring compliance with ICH Q2B guidelines for analytical validation (e.g., linearity range: 0.1–10 µg/mL, correlation coefficient ≥0.997) .
  • Compare results with spectrophotometric methods at 254 nm, noting that HPLC provides better specificity for degraded products .

Q. What parameters are critical for validating the robustness of spectrophotometric methods in this compound analysis?

Methodological Answer:

  • Test wavelength stability (e.g., 254 nm vs. 376 nm) and dilution effects (e.g., CV% <10%, absolute difference <2%) across dissolution media (0.1 N HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8) .
  • Assess solution stability over 24 hours under refrigeration (4°C) to ensure no degradation .

Q. How can preformulation studies inform the development of this compound dosage forms?

Methodological Answer:

  • Conduct UV spectrophotometric scanning in phosphate buffer pH 6.8 to determine λmax (209 nm) and establish a linear calibration curve (slope: 0.096, R² ≥0.997) .
  • Perform FTIR spectroscopy to confirm absence of drug-excipient interactions (e.g., polyethylene oxide compatibility) .

Advanced Research Questions

Q. How can multivariate statistical tools optimize gastroretentive floating tablets of this compound?

Methodological Answer:

  • Apply a 3² full factorial design to evaluate polymer concentration (e.g., HPMC K4M) and gas-generating agent (sodium bicarbonate) effects on buoyancy lag time and drug release .
  • Use response surface methodology to balance sustained release (>12 hours) and floating duration (>8 hours) .

Q. What experimental strategies resolve contradictions in dissolution profiles between HPLC and spectrophotometric methods?

Methodological Answer:

  • Compare peak purity via HPLC-PDA to detect degradation products (e.g., losartan carboxylic acid) that spectrophotometry may overlook .
  • Validate methods using forced degradation studies (acid/alkaline hydrolysis, oxidation) to assess specificity .

Q. How do pharmacokinetic interactions between this compound and CYP2C9 inhibitors (e.g., berberine) impact study design?

Methodological Answer:

  • Design in vitro CYP2C9 inhibition assays to quantify reduced conversion of losartan to its active metabolite (E-3174) .
  • Use clinical pharmacokinetic models to adjust dosing regimens in hypertensive patients co-administered berberine, ensuring therapeutic efficacy .

Q. What methodologies ensure stability in extemporaneous this compound suspensions for pediatric use?

Methodological Answer:

  • Monitor physicochemical stability (pH, viscosity, sedimentation volume) and microbiological integrity over 28 days at 4°C .
  • Assess redispersibility via particle size analysis (e.g., D90 <50 µm) and zeta potential (>|±30 mV|) to prevent aggregation .

Key Considerations for Experimental Design

  • Pharmacopeial Compliance : Follow JP XVII guidelines for dissolution testing (e.g., mobile phase: acetonitrile/sodium phosphate buffer, column: C8, 35°C) .
  • Statistical Validation : Use ANOVA for factorial design analysis and ensure power ≥0.8 to detect significant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.